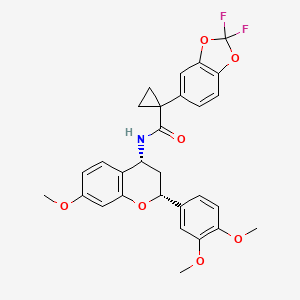

CFTR corrector 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H27F2NO7 |

|---|---|

Molecular Weight |

539.5 g/mol |

IUPAC Name |

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(2R,4R)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-4-yl]cyclopropane-1-carboxamide |

InChI |

InChI=1S/C29H27F2NO7/c1-34-18-6-7-19-20(15-23(37-24(19)14-18)16-4-8-21(35-2)25(12-16)36-3)32-27(33)28(10-11-28)17-5-9-22-26(13-17)39-29(30,31)38-22/h4-9,12-14,20,23H,10-11,15H2,1-3H3,(H,32,33)/t20-,23-/m1/s1 |

InChI Key |

KDOQEEMQPHIANX-NFBKMPQASA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H](C[C@@H](O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CC(O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and synthesis of novel type IV CFTR correctors

An In-depth Technical Guide to the Discovery and Synthesis of Novel Type IV CFTR Correctors

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an epithelial anion channel. The most common mutation, F508del, leads to protein misfolding, retention in the endoplasmic reticulum (ER), and premature degradation. Pharmacological correctors aim to rescue the trafficking of mutant CFTR to the cell surface. While previous correctors (Types I, II, and III) have provided significant clinical benefit, they only partially restore CFTR function. Recently, a novel class of macrocyclic compounds, designated Type IV correctors, has been discovered. These molecules demonstrate a unique mechanism of action, binding to a novel site on the CFTR protein and promoting its co-translational assembly, resulting in unprecedented rescue of F508del-CFTR to wild-type levels of function. This guide provides a comprehensive overview of the discovery, mechanism, and synthesis of these promising new therapeutic agents.

Introduction to CFTR and Corrector Classes

The CFTR Protein: Structure and Function

The CFTR protein is a member of the ATP-binding cassette (ABC) transporter superfamily, uniquely functioning as a cAMP- and ATP-regulated anion channel.[1] Its structure consists of two membrane-spanning domains (MSD1 and MSD2), two nucleotide-binding domains (NBD1 and NBD2), and a unique regulatory (R) domain.[2][3] Channel activation is a multi-step process: first, the R-domain must be phosphorylated by protein kinase A (PKA), which allows the NBDs to bind and hydrolyze ATP.[3][4] This ATP-driven cycle of NBD dimerization and separation powers the opening and closing of the channel pore formed by the MSDs, allowing the passage of chloride and bicarbonate ions.

The F508del mutation in NBD1 disrupts the intricate process of CFTR folding, leading to its recognition by ER quality control machinery and subsequent proteasomal degradation. This prevents the protein from trafficking to the cell surface, resulting in a severe loss of ion transport.

Classification of CFTR Correctors

CFTR correctors are small molecules that rescue the processing and trafficking of folding-deficient CFTR mutants. They are categorized based on their binding sites and mechanisms of action.

-

Type I Correctors (e.g., Lumacaftor, Tezacaftor): These agents bind to and stabilize the first transmembrane domain (TMD1), improving its folding and integration.

-

Type II Correctors (e.g., Corr-4a): These compounds are thought to interact with the NBD2 domain.

-

Type III Correctors (e.g., Elexacaftor): These molecules stabilize the interface between NBD1 and the membrane-spanning domains.

While combinations of these correctors (like in Trikafta) are synergistic, they do not fully restore CFTR function to wild-type levels.

The Emergence of Type IV Correctors

A recently discovered class of macrocyclic compounds has been defined as Type IV correctors . These molecules are uniquely effective, demonstrating an additive effect with the known corrector types and achieving a more complete rescue of F508del-CFTR. Their discovery marks a significant advancement in the field, offering the potential to normalize CFTR function.

Discovery of Novel Type IV Correctors

The identification of Type IV correctors was the result of systematic high-throughput screening (HTS) campaigns designed to find compounds that could rescue F508del-CFTR function.

High-Throughput Screening (HTS) Strategy

The primary HTS methodology for identifying CFTR modulators relies on cell-based functional assays. A common and effective approach is the halide-sensitive Yellow Fluorescent Protein (YFP) assay.

-

Cell Line: A stable epithelial cell line (e.g., Fischer Rat Thyroid - FRT, or human bronchial epithelial - CFBE) is engineered to co-express the F508del-CFTR mutant and a halide-sensitive YFP (e.g., YFP-H148Q).

-

Compound Incubation: The cells are plated in multi-well formats and incubated with a diverse library of small molecules for an extended period (typically 18-24 hours) at 37°C to allow for correction of the protein trafficking defect.

-

Functional Assay: After incubation, the cells are transferred to an automated fluorescence plate reader. A baseline fluorescence is established, and then a solution containing a cAMP agonist (e.g., forskolin) to activate the CFTR channel and a potentiator to ensure the channel gate is open is added. Subsequently, an iodide-containing solution is rapidly added.

-

Signal Detection: If functional F508del-CFTR channels have been trafficked to the cell membrane, the addition of iodide will cause it to flow into the cell, quenching the YFP fluorescence. The rate of fluorescence quenching is directly proportional to the amount of functional CFTR at the cell surface.

-

Hit Identification: Compounds that produce a significant increase in the rate of iodide influx (quenching) compared to controls are identified as "hits" or corrector candidates.

This HTS workflow allows for the rapid screening of tens of thousands of compounds to identify novel chemical scaffolds with corrector activity.

Mechanism of Action of Type IV Correctors

Type IV correctors operate via a novel allosteric mechanism, binding to a previously unidentified site on the CFTR protein.

A Unique Binding Site

Photo-activatable cross-linking studies, molecular docking, and site-directed mutagenesis have identified the binding site for Type IV correctors in a cavity located between the N-terminal lasso helix (Lh1) and transmembrane helix-1 of MSD1 . This site is distinct from the binding pockets of Type I, II, and III correctors, which explains their additive and complementary behavior.

Promotion of Co-translational Assembly

The F508del mutation is known to destabilize the interface between NBD1 and the MSDs. Type IV correctors do not bind directly to NBD1 but instead act at an earlier stage of protein biogenesis. By binding between Lh1 and MSD1, these macrocyclic compounds are proposed to stabilize a critical translational intermediate. This action promotes the proper co-translational assembly of the entire N-terminal region of the protein, including Lh1, MSD1, and MSD2 . This allosteric stabilization of the N-terminal domains prevents misfolding and subsequent recognition by the ER degradation machinery, allowing the protein to mature and traffic effectively.

References

- 1. drughunter.com [drughunter.com]

- 2. Design and Synthesis of a Hybrid Potentiator-Corrector Agonist of the Cystic Fibrosis Mutant Protein ΔF508-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Macrocyclic 1,3,4-Oxadiazoles as CFTR Modulators for Treating Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of CFTR Corrector VRT-325 for Cystic Fibrosis: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound "CFTR corrector 4" is not a standardized nomenclature. This document focuses on the preclinical data for the compound VRT-325 [4-cyclohexyloxy-2-{1-[4-(4-methoxybenzensulfonyl)-piperazin-1-yl]-ethyl}-quinazoline], which has been referred to as a CFTR corrector in seminal preclinical studies and aligns with the likely subject of interest.

This technical guide provides a comprehensive overview of the preclinical evaluation of VRT-325, a small molecule corrector of the F508del-CFTR mutation, the most common cause of cystic fibrosis (CF). The document details the quantitative efficacy of VRT-325 in various cellular models, outlines the experimental protocols used to generate these data, and provides visual representations of the underlying mechanisms and workflows.

Quantitative Data Summary

The preclinical efficacy of VRT-325 has been quantified in several in vitro models. The following tables summarize the key findings.

Table 1: Efficacy of VRT-325 in Restoring F508del-CFTR Protein Maturation

| Cell Line | Assay | Endpoint | VRT-325 Concentration | Result | Reference |

| HEK-293 | Western Blot | EC50 for increasing mature (Band C) F508del-CFTR | N/A | ~0.8 µM | [1] |

| HEK-293 | Pulse-Chase | Maturation efficiency of F508del-CFTR | 6.7 µM | 6.8 ± 2% (vs. 3.4 ± 0.8% for DMSO) | [1] |

| HEK-293 | Pulse-Chase | Half-life (t1/2) of mature F508del-CFTR | 6.7 µM | 7.7 ± 1.1 hours (vs. 4.9 ± 0.1 hours for DMSO) | [1] |

Table 2: Functional Restoration of F508del-CFTR Chloride Channel Activity by VRT-325

| Cell Line | Assay | Endpoint | VRT-325 Concentration | Result | Reference |

| Human Bronchial Epithelial (HBE) cells from F508del homozygous patients | Ussing Chamber | Forskolin-stimulated Cl- transport | Not specified | >10% of non-CF HBE cultures | [1] |

| NIH/3T3 | Whole-cell patch clamp | Forskolin- and genistein-stimulated F508del-CFTR current | 6.7 µM | Significant increase in current density | [1] |

Table 3: Effects of VRT-325 on F508del-CFTR ATPase Activity

| Preparation | Assay | Endpoint | VRT-325 Concentration | Result | Reference |

| Purified and reconstituted F508del-CFTR | ATPase activity assay | Inhibition of ATPase activity | 10 µM | ~11% inhibition | |

| Purified and reconstituted F508del-CFTR | ATPase activity assay | Inhibition of ATPase activity | 25 µM | ~74.2% inhibition | |

| Purified and reconstituted F508del-CFTR | ATPase activity assay | Apparent affinity for Mg-ATP (Km) | 25 µM | Increased to 2.87 ± 0.33 mM (from 0.22 ± 0.06 mM for DMSO) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

2.1. Western Blotting for CFTR Maturation

This protocol is used to assess the effect of corrector compounds on the steady-state levels of the immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) forms of CFTR.

-

Cell Culture and Treatment:

-

Plate HEK-293 cells stably expressing F508del-CFTR in 6-well plates.

-

Culture cells to ~80% confluency in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Treat cells with varying concentrations of VRT-325 (or vehicle control, e.g., 0.1% DMSO) for 16-24 hours at 37°C.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.

-

Scrape cells and incubate on ice for 30 minutes.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein per lane by heating at 37°C for 15 minutes in Laemmli sample buffer containing 5% β-mercaptoethanol.

-

Separate proteins on a 7.5% SDS-polyacrylamide gel.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CFTR (e.g., monoclonal antibody 596) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Quantification:

-

Measure the densitometry of Band B (~150 kDa) and Band C (~170-180 kDa).

-

Calculate the maturation efficiency as the ratio of Band C to the total CFTR (Band B + Band C).

-

2.2. Ussing Chamber Electrophysiology for CFTR Function

This method measures ion transport across a polarized epithelial monolayer, providing a functional readout of CFTR channel activity.

-

Cell Culture:

-

Plate primary human bronchial epithelial (HBE) cells from F508del homozygous donors on permeable supports (e.g., Costar Snapwell filters).

-

Culture cells at an air-liquid interface for at least 21 days to allow for differentiation into a polarized monolayer.

-

Treat the cells with VRT-325 (e.g., 10 µM) or vehicle control for 48 hours prior to the assay.

-

-

Ussing Chamber Setup:

-

Mount the permeable support containing the HBE cell monolayer in an Ussing chamber.

-

Bathe both the apical and basolateral sides with a Ringer's solution (e.g., containing in mM: 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 MgCl2, 1.2 CaCl2, 10 glucose), maintained at 37°C and bubbled with 95% O2/5% CO2.

-

To establish a chloride gradient, the apical bathing solution can be replaced with a low chloride solution where NaCl is substituted with sodium gluconate.

-

-

Electrophysiological Recordings:

-

Measure the transepithelial voltage and resistance.

-

Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).

-

Inhibit the epithelial sodium channel (ENaC) by adding amiloride (100 µM) to the apical solution.

-

Stimulate CFTR-dependent chloride secretion by adding a cAMP agonist, such as forskolin (10 µM), to the basolateral solution. A potentiator like genistein (50 µM) can be added to the apical side to maximize channel opening.

-

Inhibit CFTR-dependent current with a specific inhibitor (e.g., CFTRinh-172) to confirm the specificity of the measured current.

-

-

Data Analysis:

-

Calculate the change in Isc (ΔIsc) in response to forskolin stimulation as a measure of CFTR-dependent chloride secretion.

-

Compare the ΔIsc in VRT-325-treated cells to that in vehicle-treated cells and to non-CF HBE cells.

-

Visualizations

3.1. Signaling Pathways and Mechanisms

The following diagram illustrates the proposed mechanism of action of VRT-325 in correcting the F508del-CFTR defect.

References

Restoring Chloride Channel Function in Cystic Fibrosis: The Role of CFTR Corrector Tezacaftor (VX-661)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, Tezacaftor (VX-661). It details its mechanism of action in restoring chloride channel function, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of cystic fibrosis (CF) therapeutics.

Introduction to CFTR Dysfunction and the Role of Correctors

Cystic fibrosis is a monogenic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel expressed in the apical membrane of epithelial cells.[1][2] The most common mutation, a deletion of phenylalanine at position 508 (F508del), leads to misfolding of the CFTR protein.[3] This misfolded protein is recognized by the endoplasmic reticulum quality control (ERQC) machinery and targeted for premature degradation via the ubiquitin-proteasome pathway, preventing its trafficking to the cell surface.[3][4]

CFTR modulators are a class of small molecules designed to counteract the effects of these mutations. They are broadly categorized as correctors and potentiators. CFTR correctors , such as Tezacaftor, are designed to rescue the processing and trafficking of misfolded CFTR proteins, enabling them to reach the cell membrane. Potentiators, like Ivacaftor, work to increase the channel open probability (gating) of the CFTR protein at the cell surface. Tezacaftor is a second-generation corrector developed to improve upon the efficacy and tolerability of its predecessor, Lumacaftor. It is a core component of the highly effective triple-combination therapy, Trikafta (Elexacaftor/Tezacaftor/Ivacaftor).

Mechanism of Action of Tezacaftor

Tezacaftor functions by directly binding to the misfolded F508del-CFTR protein during its biogenesis. This binding helps to stabilize the protein structure, allowing it to bypass the ERQC and traffic through the Golgi apparatus to the plasma membrane. By increasing the quantity of CFTR protein at the cell surface, Tezacaftor enhances chloride transport across the epithelial membrane. It is often used in combination with a potentiator to ensure that the corrected channels at the cell surface are functional.

The CFTR Protein Processing and Degradation Pathway

The following diagram illustrates the biosynthetic pathway of the CFTR protein, highlighting the point of intervention for CFTR correctors.

Quantitative Efficacy of Tezacaftor-Based Therapies

The efficacy of Tezacaftor, primarily in combination with other modulators, has been quantified through various preclinical and clinical endpoints. These include measurements of CFTR protein maturation, chloride transport in vitro, and clinical outcomes such as sweat chloride concentration and lung function (percent predicted forced expiratory volume in 1 second, ppFEV1).

| Efficacy Parameter | Assay/Model | Treatment | Result | Reference |

| Protein Maturation | Western Blot (CFBE41o- cells) | VX-661 + VX-445 | Increase in PM density of F508del-CFTR to ~45% of WT | |

| Chloride Transport | Ussing Chamber (F508del/F508del HBE cells) | Tezacaftor/Ivacaftor | Enhanced chloride transport | |

| Chloride Transport | Nasal Epithelia (F508del/F508del) | VX-661 + VX-445 + VX-770 | Restored to ~62% of WT CFTR function | |

| Clinical Efficacy | Phase 3 Trial (F508del/F508del) | Tezacaftor/Ivacaftor | Absolute improvement in ppFEV1 of 4.0 percentage points | |

| Clinical Efficacy | Phase 3 Trial (G551D mutation) | Ivacaftor | Absolute improvement in ppFEV1 of ~10% | |

| Biomarker | Phase 3 Trial (F508del/F508del) | Lumacaftor/Ivacaftor | Partial correction of F508del-CFTR function | |

| Biomarker | Meta-analysis (F508del/F508del) | Corrector + Potentiator | Mean improvement in ppFEV1 of 2.38 percentage points |

Experimental Protocols for Corrector Evaluation

Standardized in vitro assays are crucial for the preclinical evaluation of CFTR corrector efficacy. Below are detailed methodologies for key experiments.

Western Blotting for CFTR Maturation

This biochemical assay assesses the ability of a corrector to rescue the trafficking of CFTR from the ER to the Golgi, which is observable by a shift in glycosylation status.

-

Cell Culture: Culture human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE41o-) expressing F508del-CFTR.

-

Corrector Incubation: Treat cells with the CFTR corrector (e.g., Tezacaftor) or vehicle control (e.g., DMSO) for 24-48 hours at 37°C to allow for protein rescue and trafficking.

-

Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Immunoblotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane and probe with a primary antibody specific to CFTR.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Analysis: Quantify the band intensities. The immature, core-glycosylated ER-resident form of CFTR is termed "Band B," while the mature, complex-glycosylated form that has passed through the Golgi is "Band C." Corrector efficacy is determined by the increase in the Band C/Band B ratio.

Ussing Chamber Assay for Ion Transport

This electrophysiological technique is the gold standard for measuring transepithelial ion transport and provides a functional readout of CFTR channel activity.

-

Cell Culture: Grow primary HBE cells or a polarized epithelial cell line (e.g., CFBE) on permeable supports (e.g., Transwell® inserts) at an air-liquid interface (ALI) for at least 3-4 weeks to form a differentiated, polarized monolayer with high transepithelial electrical resistance (TEER).

-

Corrector Incubation: Incubate the cell monolayers with the corrector compound for 24-48 hours prior to the assay.

-

Chamber Setup: Mount the permeable support containing the cell monolayer between the two halves of an Ussing chamber. Fill both apical and basolateral chambers with pre-warmed (37°C) and gassed (95% O2 / 5% CO2) Ringer's solution.

-

Baseline Measurement: Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc), which represents the net ion transport.

-

Pharmacological Modulation:

-

Add an epithelial sodium channel (ENaC) inhibitor (e.g., 100 µM Amiloride) to the apical chamber to block sodium absorption.

-

Add a cAMP agonist (e.g., 10 µM Forskolin) and a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to both chambers to stimulate CFTR-mediated chloride secretion.

-

(Optional) Add a CFTR potentiator (e.g., 1 µM Ivacaftor) to maximally activate the corrected channels.

-

Add a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The change in Isc (ΔIsc) following stimulation and inhibition is calculated to quantify the restored CFTR function.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel activity, including single-channel currents, providing detailed insights into channel gating and conductance.

-

Cell Preparation: Use cells expressing the CFTR mutant of interest that have been pre-incubated with the corrector compound.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill with an appropriate electrolyte solution.

-

Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Configuration:

-

Whole-Cell: Apply further suction to rupture the membrane patch, allowing electrical access to the entire cell. This configuration is used to measure macroscopic CFTR currents.

-

Excised Inside-Out: After forming a seal, pull the pipette away from the cell to excise a patch of membrane with its intracellular side facing the bath solution. This is ideal for studying the regulation of CFTR by intracellular factors like ATP and PKA.

-

-

Data Recording: Apply a series of voltage steps and record the resulting currents using a specialized amplifier and data acquisition system.

-

Analysis: Analyze the current-voltage (I-V) relationship, channel open probability (Po), and single-channel conductance to characterize the functional rescue of the CFTR channels.

Conclusion

Tezacaftor represents a significant advancement in the development of CFTR correctors, offering improved tolerability and forming the backbone of highly effective combination therapies. By facilitating the trafficking of mutant CFTR protein to the cell surface, it addresses the primary defect for a large proportion of individuals with cystic fibrosis. The experimental protocols detailed in this guide, including Western blotting, Ussing chamber assays, and patch-clamp electrophysiology, are fundamental tools for the continued research and development of novel CFTR modulators. A thorough understanding of these techniques and the underlying molecular pathways is essential for advancing the next generation of precision medicines for cystic fibrosis.

References

The Cellular Impact of CFTR Corrector Combination Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular pathways affected by treatment with the CFTR corrector combination of Tezacaftor (VX-661) and Elexacaftor (VX-445), a core component of the highly effective triple-combination therapy for cystic fibrosis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected cellular pathways to support ongoing research and drug development efforts in the field.

Introduction

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a loss of chloride and bicarbonate ion transport at the cell surface. CFTR correctors are small molecules designed to rescue the processing and trafficking of misfolded CFTR to the plasma membrane. This guide focuses on the effects of the combination of Tezacaftor, a first-generation corrector, and Elexacaftor, a next-generation corrector, on various cellular pathways.

Data Presentation: Quantitative Effects of Tezacaftor and Elexacaftor Treatment

The following tables summarize quantitative data from proteomics and other studies, illustrating the impact of Tezacaftor and Elexacaftor, often in combination with the potentiator Ivacaftor (ETI), on inflammatory signaling and other cellular processes.

Table 1: Impact of Elexacaftor/Tezacaftor/Ivacaftor (ETI) on Inflammatory Cytokine and Chemokine Levels

| Analyte | Change upon ETI Treatment | Fold Change / p-value | Biological Context | Reference(s) |

| Interleukin-1β (IL-1β) | Significant reduction in serum and sputum | p < 0.001 (sputum); p = 0.0013 (serum) | Pro-inflammatory cytokine involved in the NLRP3 inflammasome pathway. | [1][2][3] |

| Interleukin-8 (IL-8) | Significant reduction in sputum | p < 0.001 | A potent neutrophil chemoattractant, central to the persistent inflammation in CF airways. | [1] |

| Tumor Necrosis Factor-α (TNF-α) | Significant reduction in sputum | p < 0.001 | A key pro-inflammatory cytokine involved in systemic inflammation. | [1] |

| Interleukin-6 (IL-6) | Increased levels in sputum | - | A pleiotropic cytokine with both pro- and anti-inflammatory roles. The increase may be linked to changes in mucin glycosylation. | |

| Interleukin-18 (IL-18) | Significant reduction in serum | p < 0.0001 | A pro-inflammatory cytokine of the IL-1 family, associated with inflammasome activity. | |

| Matrix Metallopeptidase-10 (MMP-10) | Significant downregulation in plasma | - | Involved in the breakdown of extracellular matrix; implicated in tissue remodeling. | |

| EN-RAGE (S100A12) | Significant downregulation in plasma | - | A pro-inflammatory damage-associated molecular pattern (DAMP) that activates immune cells. | |

| Interleukin-17A (IL-17A) | Significant downregulation in plasma | - | A cytokine involved in neutrophil recruitment and pro-inflammatory responses. | |

| C-C Motif Chemokine Ligand 20 (CCL20) | Significant reduction in plasma | log2 fold change > 1.2 | A chemokine that attracts lymphocytes and dendritic cells. | |

| Growth-Regulated Oncogene α (GRO-α / CXCL1) | Significant decrease in plasma | -17.7%, p = 0.013 | A chemokine involved in neutrophil activation and recruitment. | |

| Epithelial-Neutrophil Activating Peptide 78 (ENA-78 / CXCL5) | Significant decrease in plasma | -16.3%, p = 0.034 | A chemokine that attracts and activates neutrophils. | |

| Interferon-inducible T-cell alpha chemoattractant (I-TAC / CXCL11) | Significant decrease in plasma | -3.4%, p = 0.032 | A chemokine that attracts activated T cells. | |

| Macrophage Inflammatory Protein-3α (MIP-3α / CCL20) | Significant decrease in plasma | -68.2%, p = 0.018 | A chemokine involved in the recruitment of lymphocytes and dendritic cells. |

Table 2: Effects of Elexacaftor/Tezacaftor/Ivacaftor (ETI) on Other Cellular Markers

| Marker | Change upon ETI Treatment | Quantitative Change | Biological Context | Reference(s) |

| Neutrophil Count | Significant reduction in peripheral blood | p = 0.0216 | A key indicator of systemic inflammation. | |

| C-Reactive Protein (CRP) | Significant reduction in serum | p = 0.0112 | An acute-phase protein and a general marker of inflammation. | |

| Sweat Chloride Concentration | Significant reduction | -41.7 mmol/L to -53.6 mmol/L | A direct measure of restored CFTR function in sweat glands. | |

| Percent Predicted FEV1 (ppFEV1) | Significant improvement | +10.29% to +14.3% | A key clinical measure of lung function. | |

| CFTR Maturation (Band C/Band B ratio) | Increased | Not consistently quantified across studies | Indicates improved processing and trafficking of the CFTR protein. |

Core Cellular Pathways Affected by CFTR Corrector Treatment

CFTR Protein Folding and Trafficking

The primary effect of Tezacaftor and Elexacaftor is the correction of the misfolded F508del-CFTR protein. These correctors bind to different sites on the CFTR protein, synergistically stabilizing its structure and facilitating its trafficking from the endoplasmic reticulum through the Golgi apparatus to the cell surface.

References

- 1. Frontiers | Proteomics profiling of inflammatory responses to elexacaftor/tezacaftor/ivacaftor in cystic fibrosis [frontiersin.org]

- 2. Anti-inflammatory effects of elexacaftor/tezacaftor/ivacaftor in adults with cystic fibrosis heterozygous for F508del - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Bithiazole Scaffold: A Deep Dive into the Structure-Activity Relationship of CFTR Corrector 4 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del-CFTR), results in a misfolded protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[1] This leads to a significant reduction of functional CFTR channels at the cell surface, causing defects in ion and water transport across epithelial tissues. Small molecules known as "correctors" have been developed to rescue the trafficking of F508del-CFTR to the cell surface. Among the early discoveries in this area was corr-4a , a bisaminomethylbithiazole derivative identified through high-throughput screening.[1][2] While showing modest efficacy, corr-4a provided a critical chemical scaffold for further optimization. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the "CFTR corrector 4" (corr-4a) bithiazole core, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental workflows.

Structure-Activity Relationship of Bithiazole Analogs

The exploration of the bithiazole scaffold has been a focal point in the quest for more potent and efficacious CFTR correctors. Medicinal chemistry campaigns have systematically modified various positions of the corr-4a molecule to elucidate the structural requirements for optimal activity.

Core Bithiazole Modifications

Initial studies established the importance of the bithiazole core itself. A focused SAR study by Yu et al. highlighted that a s-cis coplanar conformation of the two thiazole rings is a crucial structural feature for corrector activity.[3] This was further supported by the finding that constraining the bithiazole rings with an alkyl chain, which locks them in the s-cis conformation, is a requirement for activity.[3]

Aniline Moiety Substitutions

A significant effort was directed towards modifying the aniline ring of the bithiazole scaffold. A study that generated a 148-member library of methylbithiazole analogs provided key insights into the impact of substitutions on this part of the molecule. Generally, it was observed that electron-donating groups (EDGs) on the phenyl ring, such as methoxy groups, tended to improve corrector activity, while electron-withdrawing groups (EWGs), like fluorine, were detrimental. However, a combination of both an EDG and an EWG, for instance, a methoxy and a chloro group, often resulted in some of the more effective correctors.

The following tables summarize the quantitative SAR data for a selection of aniline-substituted methylbithiazole analogs.

Table 1: SAR of Aniline-Based Methylbithiazole Analogs

| Compound ID | Aniline Substitution | Maximal Iodide Influx (% of control) at 10 µM |

| 4a | Unsubstituted | ~150% |

| 10a | 2-fluoro | < 50% |

| 10b | 3-fluoro | < 50% |

| 10c | 4-fluoro | < 50% |

| 10d | 2-chloro | ~75% |

| 10e | 3-chloro | ~100% |

| 10f | 4-chloro | ~125% |

| 10g | 2-methoxy | ~150% |

| 10h | 4-methoxy | ~150% |

Data adapted from a study on methyl-bithiazole-based correctors. The maximal iodide influx is a measure of CFTR function and is presented as a percentage of the vehicle control.

Constrained Bithiazole Analogs

To further explore the conformational requirements for activity, constrained bithiazole analogs were designed and synthesized. These molecules incorporated a ring structure to limit the rotational freedom of the bithiazole core. The SAR data from these constrained analogs revealed that while constraining the ring size between a 7- and 8-membered ring did not significantly alter the potency (IC50), it had a pronounced effect on the maximal efficacy (Vmax).

Table 2: Activity of Constrained Bithiazole Analogs

| Compound ID | Ring Size | Aniline Moiety | IC50 (µM) | Vmax (µM/s) |

| corr-4a | - | 5-chloro-2-methoxyphenyl | ~5 | 475 |

| 9e | 7-membered | 5-chloro-2-methoxyphenyl | ~5 | 678 |

| 10c | 8-membered | 5-chloro-2-methoxyphenyl | ~5 | 717 |

Data adapted from a study on constrained bithiazoles. Vmax represents the maximal rate of iodide influx.

These findings suggest that while the potency is maintained, the conformational restriction can lead to a more favorable interaction with the target protein, resulting in a higher maximal correction of the F508del-CFTR defect.

Experimental Protocols

The evaluation of CFTR corrector activity relies on robust and reproducible in vitro assays. The following are detailed methodologies for the key experiments cited in the SAR studies of corr-4a analogs.

Yellow Fluorescent Protein (YFP)-Based Halide Influx Assay

This high-throughput screening assay provides a functional measure of CFTR-mediated halide transport.

Principle: Cells co-expressing F508del-CFTR and a halide-sensitive YFP (YFP-H148Q/I152L) are used. The fluorescence of this YFP variant is quenched by iodide ions. When functional CFTR channels are present at the cell surface, the addition of an iodide-containing solution leads to iodide influx and a subsequent quenching of the YFP fluorescence. The rate of fluorescence quenching is proportional to the CFTR channel activity.

Protocol:

-

Cell Culture and Compound Incubation: Fischer Rat Thyroid (FRT) cells co-expressing F508del-CFTR and the YFP halide sensor are seeded in 96- or 384-well plates. The cells are then incubated with the test compounds (e.g., corr-4a analogs) at a specific concentration (typically 10 µM) for 18-24 hours at 37°C to allow for correction of the F508del-CFTR trafficking defect.

-

Assay Procedure: After the incubation period, the compound-containing medium is washed out. The cells are then treated with a cAMP agonist, such as forskolin (typically 20 µM), and a potentiator, like genistein (typically 50 µM), to maximally activate any CFTR channels at the cell surface.

-

Fluorescence Measurement: The plate is transferred to a plate reader, and the baseline YFP fluorescence is measured. An iodide-containing solution is then added to the wells, and the decrease in YFP fluorescence over time is recorded.

-

Data Analysis: The initial rate of fluorescence quenching (d[I-]/dt) is calculated and used as a measure of CFTR activity. The activity of the test compounds is compared to that of a vehicle control (e.g., DMSO) and a positive control (e.g., low-temperature rescue at 27°C).

Ussing Chamber Electrophysiology

The Ussing chamber is a more traditional and lower-throughput method that provides a direct measurement of ion transport across a polarized epithelial monolayer.

Principle: Epithelial cells expressing F508del-CFTR are grown on permeable supports to form a polarized monolayer. This monolayer is then mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. The chamber is equipped with electrodes to measure the short-circuit current (Isc), which is a direct measure of net ion transport across the epithelium.

Protocol:

-

Cell Culture: CFBE41o- cells expressing F508del-CFTR are seeded on permeable supports and cultured for 7-14 days post-confluence to allow for polarization and the formation of tight junctions, as indicated by a high transepithelial electrical resistance (TEER).

-

Corrector Treatment: The polarized monolayers are treated with the CFTR corrector analogs for 24-48 hours at 37°C.

-

Ussing Chamber Measurement: The permeable support with the cell monolayer is mounted in the Ussing chamber. The basolateral membrane is permeabilized (e.g., with amphotericin B) and a chloride gradient is established across the apical membrane (e.g., 65 mM apical Cl-, 130 mM basolateral Cl-).

-

Pharmacological Modulation: The epithelial sodium channel (ENaC) is blocked with amiloride (e.g., 10-100 µM) to isolate the chloride current. CFTR-mediated chloride secretion is then stimulated by the addition of forskolin (e.g., 10 µM) and a potentiator like genistein (e.g., 50 µM). The CFTR-specific current is confirmed by the addition of a CFTR inhibitor (e.g., CFTRinh-172).

-

Data Analysis: The change in the short-circuit current (ΔIsc) upon stimulation with forskolin and genistein is measured and represents the corrector-rescued CFTR function.

Visualizing the Mechanism and Workflow

To better understand the context of CFTR corrector development, the following diagrams illustrate the cellular processing of F508del-CFTR and the general workflow for identifying and characterizing corrector compounds.

Caption: Cellular processing of F508del-CFTR and the intervention point of corr-4a analogs.

References

- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ΔF508-CFTR correctors: synthesis and evaluation of thiazole-tethered imidazolones, oxazoles, oxadiazoles, and thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of CFTR Corrector 4 (Tezacaftor/VX-661) on CFTR Protein Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CFTR corrector 4, commonly known as Tezacaftor (VX-661), and its role in enhancing the stability of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document consolidates key findings on its mechanism of action, presents quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the underlying biological processes.

Introduction to this compound (Tezacaftor/VX-661)

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, with the most common mutation being the deletion of phenylalanine at position 508 (F508del). This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent premature degradation, resulting in a significant reduction of the protein at the cell surface.[1][2] CFTR correctors are a class of therapeutic agents designed to rescue the processing and trafficking of these mutant proteins.

Tezacaftor (VX-661) is a second-generation CFTR corrector that has demonstrated efficacy in improving the conformational stability of the F508del-CFTR protein.[3] It is classified as a Type I corrector, which is understood to act by stabilizing the interface between the first nucleotide-binding domain (NBD1) and the membrane-spanning domains (MSDs).[1][4] Cryo-electron microscopy studies have identified the binding site of Tezacaftor within a hydrophobic pocket formed by transmembrane helices 1, 2, 3, and 6 of MSD1. By binding to this site, Tezacaftor facilitates the proper folding of the F508del-CFTR protein, allowing it to bypass the ER's quality control mechanisms and traffic to the cell surface.

Quantitative Impact on CFTR Protein Stability

The efficacy of Tezacaftor in enhancing CFTR protein stability has been quantified through various in vitro and ex vivo experiments. The following tables summarize key findings from the literature.

Table 1: Effect of Tezacaftor (VX-661) on the Half-Life of Mature F508del-CFTR

| Cell Type | Treatment | Half-life of Mature CFTR (Band C) | Fold Increase vs. Vehicle | Reference |

| CFBE41o- | Vehicle (DMSO) | ~1.25 hours | - | |

| CFBE41o- | VX-661 | ~2.5 hours | 2-fold | |

| CFBE41o- | VX-445/VX-661 Combination | ~6 hours | 5-fold |

Table 2: Thermal Stability of Mature F508del-CFTR with Corrector Treatment

| Cell Type | Treatment | Temperature for 50% Protein Presence | Improvement vs. Vehicle (°C) | Reference |

| CFBE41o- | Vehicle (DMSO) | 42°C | - | |

| CFBE41o- | VX-661 | ~50°C | ~8°C |

Table 3: Rescue of F508del-CFTR Plasma Membrane Density

| Cell Line | Treatment | F508del-CFTR PM Density (% of Wild-Type) | Reference |

| CFBE41o- | VX-661 (alone) | ~3.5% | |

| CFBE41o- | VX-445/VX-661 Combination | ~45% |

Signaling Pathways and Mechanisms of Action

Tezacaftor's primary mechanism involves direct interaction with the F508del-CFTR protein to allosterically correct its folding defect. This action is synergistic with other classes of correctors, such as the Type III corrector Elexacaftor (VX-445), which is thought to stabilize the NBD1 domain itself. The combined action of these correctors leads to a more significant rescue of the mutant protein. Recent studies have also suggested that Tezacaftor may have off-target effects, such as mobilizing intracellular calcium, though the direct link between this and CFTR correction is still under investigation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the stability of the CFTR protein.

Protein Half-Life Determination (Cycloheximide Chase Assay)

This assay measures the degradation rate of the mature CFTR protein.

Materials:

-

CFBE41o- cells expressing F508del-CFTR

-

Cell culture medium

-

Tezacaftor (VX-661) and other correctors as needed

-

Cycloheximide (CHX) solution (protein synthesis inhibitor)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE and Western blotting reagents

-

Anti-CFTR antibody

Procedure:

-

Seed CFBE41o- cells and grow to confluence.

-

Treat cells with the desired concentration of Tezacaftor (e.g., 3 µM) or vehicle control for 24 hours to allow for CFTR correction and trafficking.

-

Add cycloheximide (e.g., 100 µg/mL) to the culture medium to inhibit new protein synthesis. This marks time zero (t=0).

-

At various time points (e.g., 0, 2, 4, 6, 8 hours) after CHX addition, wash the cells with ice-cold PBS and lyse them.

-

Quantify the total protein concentration in each lysate.

-

Separate equal amounts of protein from each time point by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-CFTR antibody to detect both the immature (Band B) and mature (Band C) forms of CFTR.

-

Use densitometry to quantify the intensity of the mature CFTR band (Band C) at each time point.

-

Plot the band intensity versus time and calculate the half-life of the mature CFTR protein.

Thermal Stability Assay

This assay assesses the resistance of the mature CFTR protein to heat-induced aggregation.

Materials:

-

Cells expressing F508del-CFTR treated with correctors

-

Lysis buffer without strong detergents (e.g., hypotonic buffer)

-

Microcentrifuge tubes

-

Heat block or thermocycler

-

SDS-PAGE and Western blotting reagents

-

Anti-CFTR antibody

Procedure:

-

Treat cells with Tezacaftor or vehicle as described for the half-life assay.

-

Lyse the cells in a mild lysis buffer and collect the supernatant containing the soluble proteins after centrifugation.

-

Aliquot the lysate into separate tubes.

-

Incubate the aliquots at a range of increasing temperatures (e.g., 37°C to 60°C) for a fixed time (e.g., 15 minutes).

-

After heating, centrifuge the samples at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble, non-aggregated proteins.

-

Analyze the amount of soluble CFTR remaining in the supernatant at each temperature using Western blotting.

-

Determine the temperature at which 50% of the mature CFTR protein is lost from the soluble fraction.

Ussing Chamber Assay for CFTR Function

This electrophysiological technique measures ion transport across an epithelial cell monolayer, providing a functional readout of CFTR activity at the plasma membrane.

Materials:

-

Primary human bronchial epithelial (HBE) cells from CF patients, cultured on permeable supports

-

Ussing chamber system

-

Ringer's solution

-

Forskolin (to activate CFTR)

-

CFTR inhibitors (e.g., CFTRinh-172)

-

Tezacaftor and other modulators

Procedure:

-

Culture primary HBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.

-

Treat the cells with Tezacaftor (e.g., 3 µM) for 24-48 hours.

-

Mount the permeable supports in the Ussing chamber, bathed in Ringer's solution on both sides.

-

Measure the short-circuit current (Isc), which reflects net ion transport.

-

Sequentially add a sodium channel blocker (e.g., amiloride) to inhibit sodium absorption.

-

Add a CFTR activator, such as forskolin, to stimulate CFTR-mediated chloride secretion, and measure the change in Isc.

-

Finally, add a CFTR-specific inhibitor to confirm that the observed current is CFTR-dependent.

-

The magnitude of the forskolin-stimulated, inhibitor-sensitive Isc is proportional to the amount of functional CFTR at the cell surface.

Conclusion

Tezacaftor (VX-661) plays a critical role in stabilizing the F508del-CFTR protein by directly binding to and correcting its misfolded structure. This leads to a significant increase in the protein's half-life and thermal stability, allowing a greater amount of functional CFTR to reach the cell surface. Its synergistic action with other correctors, particularly Elexacaftor, forms the basis of highly effective combination therapies for cystic fibrosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel CFTR modulators aimed at further enhancing protein stability and function.

References

Methodological & Application

Application Notes and Protocols: The Use of Tezacaftor (CFTR Corrector VX-661) in Primary Human Bronchial Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2][3] This gene encodes for a chloride and bicarbonate channel primarily located at the apical surface of secretory epithelia.[2][4] The most prevalent CF-causing mutation, occurring in approximately 90% of patients, is the deletion of a phenylalanine residue at position 508 (F508del).

The F508del mutation results in the misfolding of the CFTR protein, leading to its retention in the endoplasmic reticulum (ER) and subsequent premature degradation by the cell's quality control machinery. This prevents the protein from trafficking to the cell surface to perform its function, leading to defective ion transport. In the airways, this defect causes dehydrated mucus, impaired mucociliary clearance, and a cascade of chronic infection, inflammation, and progressive lung damage.

CFTR correctors are a class of therapeutic small molecules designed to rescue the processing and trafficking of mutant CFTR proteins. Tezacaftor (VX-661) is a second-generation CFTR corrector that addresses the underlying defect of the F508del mutation. It acts as a pharmacological chaperone, directly binding to the misfolded F508del-CFTR protein to stabilize its conformation. This stabilization allows the protein to bypass the ER quality control system and traffic to the cell membrane. For maximal therapeutic effect, Tezacaftor is often used as part of a triple-combination therapy with another corrector, Elexacaftor (VX-445), and a CFTR potentiator, Ivacaftor (VX-770), which enhances the channel's opening probability once it is at the cell surface.

Primary Human Bronchial Epithelial (HBE) cells cultured at an air-liquid interface (ALI) are a critical in vitro model for CF research. They closely mimic the in vivo environment of the airways, developing into a polarized, pseudostratified epithelium complete with cilia and mucus production, making them an invaluable tool for the pre-clinical evaluation of CFTR modulators.

Mechanism of Action: F508del-CFTR Correction

The F508del mutation disrupts key intramolecular interactions within the CFTR protein, particularly in the Nucleotide-Binding Domain 1 (NBD1). This leads to a conformationally unstable protein that is recognized and targeted for proteasomal degradation by the ER-associated degradation (ERAD) pathway.

Tezacaftor (VX-661) functions by binding to the F508del-CFTR protein during its synthesis and folding within the ER. This binding provides a stabilizing scaffold, allowing the protein to achieve a more native-like conformation. This corrected conformation is no longer recognized as terminally misfolded, enabling the protein to exit the ER and traffic through the Golgi apparatus for further processing and maturation (complex glycosylation). Ultimately, the mature, functional F508del-CFTR protein is inserted into the apical plasma membrane of the bronchial epithelial cells.

Experimental Protocols

The following protocols provide a framework for using Tezacaftor (VX-661) in primary HBE cells. Optimization may be required based on specific experimental conditions and cell donors.

Protocol 1: Culture of Primary HBE Cells at Air-Liquid Interface (ALI)

This protocol describes the expansion and differentiation of primary HBE cells to form a polarized epithelium.

Materials:

-

Cryopreserved primary HBE cells (Passage 1-4)

-

Bronchial Epithelial Growth Medium (BEGM) or equivalent for expansion

-

ALI culture medium

-

Collagen Type I/III or Type IV solution

-

Permeable cell culture inserts (e.g., Transwells®)

-

Tissue culture plates

-

PBS (Phosphate-Buffered Saline)

-

Accutase or Trypsin/EDTA solution

Methodology:

-

Coating Inserts: Coat the apical side of permeable inserts with a collagen solution (e.g., 30 µg/ml bovine collagen type 1). Incubate at 37°C for at least 4 hours or overnight. Aspirate the remaining solution and wash with sterile PBS just before seeding.

-

Cell Thawing and Seeding: Rapidly thaw cryopreserved HBE cells and resuspend in expansion medium. Seed the cells onto the coated inserts at a density of 2.5-5.0 x 10^5 cells/cm². Culture the cells submerged in expansion medium in both apical and basolateral compartments.

-

Expansion Phase: Incubate at 37°C and 5% CO₂. Change the medium every 2-3 days until the cells reach 100% confluence (typically 3-5 days).

-

Differentiation Phase (ALI): Once confluent, remove the medium from the apical compartment to create an air-liquid interface. Feed the cells only from the basolateral compartment using ALI differentiation medium.

-

Maturation: Change the basolateral medium every 2-3 days. The cultures will differentiate over 3-4 weeks, developing cilia and producing mucus, indicating a mature, polarized epithelium.

Protocol 2: Treatment with Tezacaftor (VX-661)

Materials:

-

Tezacaftor (VX-661)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Differentiated HBE ALI cultures

-

ALI culture medium

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Tezacaftor (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed ALI medium to the desired final concentration (e.g., 1-10 µM). Note: Some protocols use up to 18 µM.

-

Treatment: Remove the existing basolateral medium from the ALI cultures and replace it with the medium containing Tezacaftor. For combination studies, other modulators (e.g., Elexacaftor, Ivacaftor) can be added simultaneously.

-

Vehicle Control: In parallel, treat a set of cultures with an equivalent concentration of DMSO in the medium to serve as a vehicle control.

-

Incubation: Incubate the cultures for 24-72 hours at 37°C and 5% CO₂ to allow for correction of the F508del-CFTR protein.

Protocol 3: Western Blotting for CFTR Maturation

This assay biochemically assesses the efficacy of the corrector by measuring the conversion of immature CFTR to its mature, fully glycosylated form.

Methodology:

-

Cell Lysis: Wash the ALI cultures with cold PBS and lyse the cells in RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for CFTR overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Identify and quantify the density of two distinct bands:

-

Band B: The immature, core-glycosylated form (~150 kDa) located in the ER.

-

Band C: The mature, complex-glycosylated form (~170 kDa) that has passed through the Golgi. An increase in the Band C to Band B ratio in Tezacaftor-treated cells compared to the vehicle control indicates successful correction and maturation of F508del-CFTR.

-

Protocol 4: Ussing Chamber Assay for CFTR Function

The Ussing chamber assay is the gold-standard method for measuring CFTR-mediated ion transport across an epithelial monolayer.

Methodology:

-

Setup: Mount the permeable inserts containing the differentiated HBE cells into an Ussing chamber system. Fill both apical and basolateral chambers with pre-warmed and oxygenated physiological saline solution (e.g., Krebs-Ringer bicarbonate solution).

-

Equilibration: Allow the system to equilibrate for 15-30 minutes until a stable baseline short-circuit current (Isc) is achieved.

-

Pharmacological Additions: Sequentially add the following compounds and record the change in Isc (ΔIsc):

-

Amiloride (10-100 µM, apical): Blocks the epithelial sodium channel (ENaC) to isolate chloride currents. Isc will decrease.

-

Forskolin (FSK, 10-20 µM, basolateral): Activates adenylyl cyclase, increasing intracellular cAMP and activating any functional CFTR channels at the membrane. An increase in Isc indicates CFTR activity.

-

Ivacaftor (VX-770, 1-10 µM, basolateral) or Genistein (50 µM, apical): Potentiates CFTR channel opening to achieve maximal current.

-

CFTRinh-172 (10-20 µM, apical): Specifically inhibits the CFTR channel. The resulting decrease in Isc confirms that the measured current was CFTR-dependent.

-

-

Analysis: Calculate the net FSK-stimulated and inhibitor-sensitive Isc for both treated and control groups. A significant increase in ΔIsc in Tezacaftor-treated cells demonstrates a functional rescue of F508del-CFTR.

Data Presentation: Summary of Reagent Concentrations and Efficacy

The following tables provide a summary of typical concentrations for reagents used in these protocols and an overview of the quantitative effects of Tezacaftor-based treatments.

Table 1: Recommended Reagent Concentrations for HBE Cell Assays

| Reagent | Stock Conc. | Solvent | Working Conc. | Target/Assay |

| Tezacaftor (VX-661) | 10 mM | DMSO | 3 - 18 µM | CFTR Correction |

| Elexacaftor (VX-445) | 10 mM | DMSO | 2 - 3 µM | CFTR Correction |

| Ivacaftor (VX-770) | 10 mM | DMSO | 1 µM | CFTR Potentiation |

| Amiloride | 10-100 mM | DMSO | 10 - 100 µM | ENaC Inhibition |

| Forskolin (FSK) | 10-20 mM | DMSO | 10 - 20 µM | CFTR Activation |

| CFTRinh-172 | 10-20 mM | DMSO | 10 - 20 µM | CFTR Inhibition |

Table 2: Summary of Functional Correction by Tezacaftor-Based Regimens in F508del HBE Cells

| Treatment Regimen | Incubation | Key Outcome (Forskolin-Stimulated ΔIsc) | % of Wild-Type Function | Reference |

| DMSO (Vehicle) | 24-48 h | ~0.6 µA/cm² | < 2% | |

| Tezacaftor (VX-661) alone | 48 h | Modest increase | ~5-10% | |

| Tezacaftor/Ivacaftor (Symdeko) | 24 h | ~5.0 µA/cm² (basal Isc) | ~15-20% | |

| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | 48-72 h | ~32.4 µA/cm² | ~62-76% |

Note: Values are approximate and can vary significantly between cell donors.

References

- 1. benchchem.com [benchchem.com]

- 2. What are CFTR modulators and how do they work? [synapse.patsnap.com]

- 3. In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Efficacy of CFTR Corrector 4 with the Ussing Chamber Assay

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. This gene encodes for the CFTR protein, an anion channel crucial for regulating ion and fluid transport across epithelial surfaces.[1][2] The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is retained within the endoplasmic reticulum and subsequently degraded, preventing it from reaching the cell membrane to function.[3][4] CFTR correctors are a class of therapeutic small molecules designed to rescue these misfolded proteins, facilitating their proper trafficking to the cell surface where their function can be restored.[3]

The Ussing chamber is an essential ex vivo tool for investigating epithelial ion transport and is considered a gold standard for assessing the functional efficacy of CFTR modulators. This apparatus allows for the precise measurement of electrophysiological properties, such as the short-circuit current (Isc), across an epithelial cell monolayer. An increase in Isc following stimulation with cAMP agonists is indicative of functional CFTR-mediated chloride secretion, providing a direct measure of a corrector's success in restoring protein function.

These application notes provide a detailed protocol for utilizing the Ussing chamber to determine the efficacy of "CFTR corrector 4," a representative compound for this class of drugs.

CFTR Signaling Pathway and Corrector Mechanism of Action

The CFTR channel is primarily regulated by the cyclic AMP (cAMP) signaling pathway. Activation of G-protein coupled receptors stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the Regulatory (R) domain of the CFTR protein, leading to channel opening and chloride ion efflux. Calcium signaling pathways can also play a synergistic role in CFTR activation.

CFTR correctors primarily target the initial defect in protein folding and trafficking. For mutations like F508del, correctors bind to the misfolded protein and facilitate its proper conformational maturation within the endoplasmic reticulum, allowing it to escape degradation and traffic to the apical membrane of epithelial cells.

Diagram of the CFTR Signaling Pathway

Caption: Simplified schematic of the cAMP-mediated CFTR activation pathway.

Experimental Protocols

This protocol is designed for polarized epithelial cell monolayers, such as human bronchial epithelial (HBE) cells expressing F508del-CFTR, cultured on permeable supports.

Part 1: Cell Culture and Corrector Incubation

-

Cell Seeding: Seed epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) onto permeable supports at a high density.

-

Cell Culture: Culture the cells for 7-14 days post-confluence to allow for differentiation and the formation of a tight monolayer. A high transepithelial electrical resistance (TEER > 300 Ω·cm²) is indicative of a well-formed monolayer.

-

Corrector Preparation: Prepare a stock solution of "this compound" in a suitable solvent, such as DMSO.

-

Corrector Incubation: Dilute the "this compound" stock solution in the cell culture medium to the desired final concentration. Include a vehicle control (e.g., DMSO) for comparison.

-

Incubate the cells with the corrector-containing medium for 24-48 hours at 37°C to allow for the rescue and trafficking of the mutant CFTR protein.

Part 2: Ussing Chamber Assay

-

System Preparation: Turn on the heating circulator for the Ussing chamber water jackets and allow the system to equilibrate to 37°C. Prepare fresh Ringer's solution and continuously bubble it with 95% O2 / 5% CO2.

-

Mounting the Epithelium: Carefully excise the permeable support membrane and mount it between the two halves of the Ussing chamber, ensuring a leak-proof seal.

-

Chamber Filling: Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed Ringer's solution.

-

Equilibration: Allow the system to equilibrate for 15-30 minutes and record a stable baseline Isc.

-

Amiloride Addition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

-

CFTR Activation: Add a cAMP agonist, such as forskolin, to the apical chamber to activate the CFTR channels.

-

CFTR Potentiation (Optional): A CFTR potentiator, like genistein or ivacaftor, can be added to further stimulate channel gating.

-

CFTR Inhibition: Add a specific CFTR inhibitor, such as CFTRinh-172, to the apical chamber to confirm that the observed change in Isc is CFTR-dependent.

Diagram of the Ussing Chamber Experimental Workflow

Caption: Step-by-step workflow for the Ussing chamber assay.

Data Presentation and Analysis

The primary quantitative output of the Ussing chamber assay is the short-circuit current (Isc), measured in microamperes per square centimeter (μA/cm²). The efficacy of "this compound" is determined by the magnitude of the forskolin-stimulated, CFTRinh-172-sensitive Isc.

The change in Isc (ΔIsc) is calculated by subtracting the Isc after CFTR inhibitor treatment from the peak forskolin-stimulated Isc.

Table 1: Representative Ussing Chamber Data for "this compound" Efficacy

| Treatment Group | Baseline Isc (μA/cm²) | Forskolin-Stimulated Isc (μA/cm²) | Post-Inhibitor Isc (μA/cm²) | ΔIsc (μA/cm²) |

| Vehicle Control (DMSO) | 5.2 ± 0.8 | 8.1 ± 1.2 | 4.9 ± 0.7 | 3.2 ± 0.5 |

| This compound (1 μM) | 5.5 ± 0.9 | 15.3 ± 2.1 | 5.3 ± 0.8 | 10.0 ± 1.3 |

| This compound (10 μM) | 5.3 ± 0.7 | 25.8 ± 3.5 | 5.1 ± 0.6 | 20.7 ± 2.9 |

| Positive Control (e.g., Elexacaftor) | 5.1 ± 0.6 | 30.2 ± 4.1 | 5.0 ± 0.5 | 25.2 ± 3.6 |

Data are presented as mean ± standard deviation.

Table 2: Summary of "this compound" Efficacy Parameters

| Parameter | Vehicle Control | This compound (1 μM) | This compound (10 μM) | Positive Control |

| EC₅₀ | N/A | To be determined from dose-response curve | To be determined from dose-response curve | Literature Value |

| Eₘₐₓ (% of Positive Control) | ~13% | ~40% | ~82% | 100% |

EC₅₀ (Half-maximal effective concentration) and Eₘₐₓ (Maximum effect) are determined from a dose-response curve.

Diagram of Logical Relationship for Efficacy Determination

Caption: Logical flow from corrector treatment to efficacy determination.

Conclusion

The Ussing chamber assay provides a robust and physiologically relevant method for quantifying the efficacy of CFTR correctors. By following the detailed protocols outlined in these application notes, researchers can effectively measure the ability of novel compounds like "this compound" to rescue the function of mutant CFTR proteins. The quantitative data generated, particularly the change in short-circuit current, allows for a clear and direct comparison of the potency and efficacy of different corrector molecules, which is essential for the development of new therapeutics for Cystic Fibrosis.

References

Application Notes and Protocols for Patch Clamp Analysis of CFTR Channel Activity with "CFTR corrector 4"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del-CFTR, results in a misfolded protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. "CFTR corrector 4" (also known as corr-4a) is a small molecule belonging to the bisaminomethylbithiazole class that has been identified to partially rescue the trafficking defect of F508del-CFTR, allowing it to reach the cell surface and function as an ion channel.[1]

Patch clamp electrophysiology is the gold-standard technique for directly measuring the functional activity of ion channels like CFTR at the plasma membrane. It allows for precise quantification of channel properties, including ion conductance, channel open probability, and overall current density.[2][3] These application notes provide detailed protocols for whole-cell and single-channel patch clamp analysis to assess the efficacy of "this compound" in rescuing F508del-CFTR channel activity.

Mechanism of Action of this compound

"this compound" is proposed to act by stabilizing the misfolded F508del-CFTR protein. Its mechanism is distinct from other correctors like VX-809 (Lumacaftor). While VX-809 primarily acts on the first membrane-spanning domain (MSD1), corr-4a is thought to stabilize the second half of the CFTR protein, specifically the second membrane-spanning domain (MSD2).[4] This stabilization is believed to facilitate proper folding and subsequent trafficking of the F508del-CFTR protein from the ER to the cell surface. The effects of corr-4a are additive with those of VX-809, suggesting they target different conformational defects in the F508del-CFTR protein.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative effects of "this compound" on F508del-CFTR channel activity as measured by patch clamp and related electrophysiological techniques.

Table 1: Whole-Cell Current Rescue in F508del-CFTR Expressing Cells

| Cell Line | Treatment Condition | Agonist Stimulation | Current Density (pA/pF) at +80 mV | Fold Increase vs. F508del Control |

| CFBE41o- | F508del-CFTR (Control) | Forskolin + Genistein | ~5 | 1 |

| CFBE41o- | F508del-CFTR + 10 µM corr-4a (24h) | Forskolin + Genistein | ~25 | ~5 |

| CFBE41o- | Wild-Type CFTR | Forskolin + Genistein | ~150 | ~30 |

Data are approximate values derived from published studies for illustrative purposes.

Table 2: Effect of corr-4a on Transepithelial Chloride Current in CFBE41o- cells

| Condition | Treatment | Inhibitor-Sensitive Current (µA/cm²) |

| F508del-CFTR | Control (DMSO) | ~2 |

| F508del-CFTR | corr-4a (5 µM, 24h) | ~10 |

| F508del-CFTR | Low Temperature (27°C, 24h) | ~18 |

| F508del-CFTR | corr-4a + Low Temperature | ~35 |

| Wild-Type CFTR | Control | ~50 |

Data adapted from Pedemonte et al., 2005. The current was stimulated with CPT-cAMP and felodipine, and the CFTR-specific current was determined by the addition of a CFTR inhibitor.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) are recommended. Alternatively, HEK293 or CHO cells stably expressing F508del-CFTR can be used.

-

Culture Conditions: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2). For polarized cells like CFBE41o-, grow them on permeable supports.

-

Corrector Treatment: Incubate the cells with "this compound" at a final concentration of 5-10 µM for 16-24 hours prior to patch clamp experiments. A vehicle control (e.g., DMSO) should be run in parallel.

Whole-Cell Patch Clamp Protocol

This protocol is for recording macroscopic CFTR currents from single cells.

Solutions:

-

Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Cell Plating: Plate cells on glass coverslips at a suitable density for patch clamping.

-

Recording:

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -40 mV.

-

Apply a voltage-step protocol (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit currents.

-

-

CFTR Activation and Inhibition:

-

To activate CFTR, perfuse the cell with the extracellular solution containing a cAMP-activating cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) and a potentiator (e.g., 5 µM Genistein or 1 µM VX-770).

-

Record currents using the same voltage-step protocol after activation.

-

To confirm the current is CFTR-mediated, apply a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) and record the remaining current.

-

-

Data Analysis:

-

Subtract the currents recorded in the presence of the inhibitor from the activated currents to isolate the CFTR-specific current.

-

Normalize the current amplitude to the cell capacitance (pA/pF) to obtain the current density.

-

Construct current-voltage (I-V) relationship plots.

-

Excised Inside-Out Patch Clamp Protocol

This protocol is for recording single-channel CFTR currents.

Solutions:

-

Extracellular (Pipette) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 5 CaCl2, 10 TES. Adjust pH to 7.4 with Tris.

-

Intracellular (Bath) Solution (in mM): 140 NMDG-Cl, 2 MgCl2, 10 TES, 1 EGTA. Adjust pH to 7.4 with Tris. Add 1 mM Mg-ATP and the catalytic subunit of PKA (75 nM) to the bath solution just before the experiment to activate the channels.

Procedure:

-

Pipette Preparation: Use thick-walled borosilicate glass capillaries and pull to a resistance of 5-10 MΩ.

-

Recording:

-

Form a gigaohm seal on the cell membrane in the cell-attached configuration.

-

Excise the patch of membrane by pulling the pipette away from the cell to form an inside-out patch.

-

Apply a constant holding potential (e.g., -80 mV or +80 mV).

-

-

Channel Activation:

-

Perfuse the patch with the intracellular solution containing Mg-ATP and PKA to activate CFTR channels.

-

-

Data Acquisition and Analysis:

-

Record single-channel currents for several minutes.

-

Analyze the data to determine the single-channel current amplitude (i), which can be used to calculate the single-channel conductance (γ = i/V).

-

Determine the channel open probability (Po) using appropriate software. The macroscopic current can be estimated using the equation: I = N * i * Po, where N is the number of channels in the patch.

-

Mandatory Visualizations

Caption: Experimental workflow for patch clamp analysis of "this compound".

Caption: Proposed mechanism of action of "this compound".

References

- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correctors of the Major Cystic Fibrosis Mutant Interact through Membrane-Spanning Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Detection of CFTR Protein Correction by CFTR Corrector 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations lead to the production of a misfolded and dysfunctional CFTR protein, which is subsequently targeted for degradation and fails to traffic to the plasma membrane. The most prevalent mutation, F508del, results in a protein that is retained in the endoplasmic reticulum (ER). CFTR correctors are a class of small molecules designed to rescue the folding, processing, and trafficking of mutant CFTR to the cell surface, thereby restoring its function as a chloride ion channel.[1][2][3] This document provides a detailed protocol for utilizing Western blotting to assess the efficacy of "CFTR corrector 4" in correcting the F508del-CFTR protein.

CFTR exists in two main forms detectable by Western blot: an immature, core-glycosylated form (Band B, ~130 kDa) located in the ER, and a mature, fully glycosylated form (Band C, ~170 kDa) that has trafficked through the Golgi apparatus to the plasma membrane.[4][5] An effective corrector will increase the ratio of Band C to Band B, indicating successful protein trafficking.

Mechanism of Action of CFTR Correctors